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Compound of Interest

Compound Name: Atinvicitinib

Cat. No.: B10858040 Get Quote

Atinvicitinib is a novel, second-generation Janus kinase (JAK) inhibitor demonstrating high

selectivity for JAK1.[1][2] This heightened selectivity is a key attribute, aiming to provide

therapeutic benefits by primarily targeting the inflammatory pathways mediated by JAK1, while

minimizing effects on other JAK isoforms that are crucial for different physiological functions.

This guide provides a detailed comparison of Atinvicitinib's selectivity for JAK1 over JAK2,

supported by in vitro experimental data, and contextualizes its mechanism within the broader

landscape of JAK inhibition.

In Vitro Kinase Inhibition Profile
The selectivity of a JAK inhibitor is quantified by comparing its half-maximal inhibitory

concentration (IC50) against different JAK family members. A lower IC50 value indicates higher

potency. The data presented below summarizes the in vitro kinase inhibition profile of

Atinvicitinib and compares it with other known JAK inhibitors.
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Kinase
Target

Atinvicitinib
IC50 (nM)

Atinvicitinib
Selectivity
Fold (vs.
JAK1)

Itacitinib
IC50 (nM)

Baricitinib
IC50 (nM)

Upadacitini
b IC50 (nM)

JAK1 0.4[3] 1x 2[4] 5.9[5] 45

JAK2 6 15x 63 5.7 109

TYK2 13 32.5x 795 53 4700

JAK3 1130 2825x >2000 >400 2100

Data compiled from publicly available sources. The selectivity fold is calculated as IC50 (Target

JAK) / IC50 (JAK1).

As the data indicates, Atinvicitinib is a potent inhibitor of JAK1 with an IC50 of 0.4 nM. Its

inhibitory activity against JAK2 is 15-fold lower, with an IC50 of 6 nM. This demonstrates a

clear selectivity for JAK1 over JAK2. The selectivity is even more pronounced when compared

to TYK2 and JAK3. This profile is significant as JAK1 is more broadly involved in inflammatory

cytokine signaling, whereas JAK2 plays a crucial role in signaling for hematopoietic growth

factors. Therefore, selectively inhibiting JAK1 over JAK2 is a key therapeutic strategy to reduce

inflammation while minimizing potential hematological side effects. Press releases regarding

Atinvicitinib (brand name NUMELVI®) state it is at least 10-fold more selective for JAK1

compared to other JAK family members.

Experimental Protocols
Determination of In Vitro Kinase Inhibition (IC50 Values)

The IC50 values, which measure the concentration of an inhibitor required to reduce the

activity of a specific enzyme by half, are typically determined through in vitro biochemical

assays. A generalized protocol for such an assay is as follows:

Enzyme and Substrate Preparation: Recombinant human JAK enzymes (JAK1, JAK2, JAK3,

and TYK2) are used. A specific peptide substrate for the kinase is prepared in an appropriate

assay buffer.
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Inhibitor Dilution: Atinvicitinib and other comparative inhibitors are serially diluted to create

a range of concentrations to be tested.

Kinase Reaction: The JAK enzyme, its peptide substrate, and ATP (adenosine triphosphate)

are combined in the wells of a microplate. The inhibitor at various concentrations is then

added to these wells. The reaction is typically initiated by the addition of ATP.

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a

specific period to allow for the phosphorylation of the substrate by the kinase.

Detection and Quantification: The amount of phosphorylated substrate is quantified. This is

often done using methods like fluorescence resonance energy transfer (FRET),

luminescence-based assays (e.g., ADP-Glo™ Kinase Assay), or radioisotope labeling (e.g.,

³³P-ATP).

Data Analysis: The kinase activity at each inhibitor concentration is measured and

normalized to the activity in control wells (without the inhibitor). The IC50 value is then

calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow
To better understand the context of Atinvicitinib's action and the process of its validation, the

following diagrams illustrate the relevant biological pathway and experimental workflow.
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Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Atinvicitinib on

JAK1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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